molecular formula C12H16ClN3O2 B1678467 Pardoprunox hydrochloride CAS No. 269718-83-4

Pardoprunox hydrochloride

Cat. No.: B1678467
CAS No.: 269718-83-4
M. Wt: 269.73 g/mol
InChI Key: NQRIKTDKFHAOKC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pardoprunox hydrochloride primarily targets dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and motor control, which are often disrupted in conditions like Parkinson’s disease .

Mode of Action

This compound acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors . This unique mechanism of action allows pardoprunox to modulate neurotransmitter activity in a balanced manner, potentially reducing side effects associated with full dopamine receptor activation .

Biochemical Pathways

Its agonistic activity at dopamine and serotonin receptors suggests it may influence dopaminergic and serotonergic signaling pathways . These pathways play key roles in motor control, mood regulation, and reward processing, among other functions .

Pharmacokinetics

The compound’s pharmacokinetic profile would significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are likely to involve changes in neurotransmitter activity within the central nervous system. By acting as a partial agonist at dopamine receptors and a full agonist at serotonin receptors, pardoprunox may help to restore balance in these neurotransmitter systems . This could potentially alleviate symptoms associated with conditions like Parkinson’s disease .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound like this compound . Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound .

Biochemical Analysis

Biochemical Properties

Pardoprunox hydrochloride plays a significant role in biochemical reactions by interacting with various receptors. It binds to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . The nature of these interactions involves partial agonism at dopamine receptors and full agonism at serotonin receptors . This dual action is crucial for its therapeutic effects in Parkinson’s disease, as it helps modulate dopaminergic and serotonergic pathways .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It affects cell signaling pathways by modulating dopamine and serotonin receptor activity . This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function. For instance, its action on dopamine receptors can help alleviate motor symptoms in Parkinson’s disease by enhancing dopaminergic signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine and serotonin receptors . As a partial agonist at dopamine D2 and D3 receptors, it activates these receptors to a lesser extent than a full agonist, which helps reduce the risk of side effects like dyskinesia . Its full agonism at serotonin 5-HT1A receptors contributes to its therapeutic effects by modulating serotonergic signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has been shown to improve motor function and reduce symptoms of Parkinson’s disease . At higher doses, it may cause adverse effects such as dyskinesia and other motor complications . Understanding the dosage thresholds and potential toxic effects is crucial for its safe use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with dopamine and serotonin receptors . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal cells, where it interacts with dopamine and serotonin receptors . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function . Understanding its precise localization is essential for elucidating its mechanism of action .

Preparation Methods

The synthesis of Pardoprunox Hydrochloride involves the formation of a benzoxazolone structure. The synthetic route typically includes the reaction of 4-methylpiperazine with 2-chlorobenzoxazole under specific conditions to yield the desired product . Industrial production methods would likely involve optimizing this synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Pardoprunox Hydrochloride undergoes several types of chemical reactions:

    Oxidation: This reaction can occur at the piperazine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced at the benzoxazolone ring, potentially forming dihydro derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace hydrogen atoms on the benzoxazolone ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pardoprunox Hydrochloride has been primarily investigated for its potential in treating Parkinson’s disease. It has also been studied for its effects on depression and anxiety . In scientific research, it serves as a valuable tool for understanding the roles of dopamine and serotonin receptors in neurological disorders. Its partial agonist activity at dopamine receptors and full agonist activity at serotonin receptors make it a unique compound for studying receptor interactions and signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRIKTDKFHAOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949746
Record name 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269718-83-4
Record name Pardoprunox hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269718-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pardoprunox hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARDOPRUNOX HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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